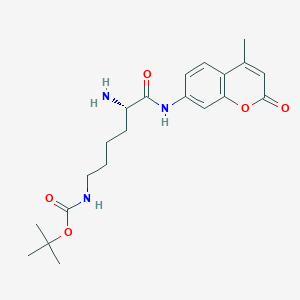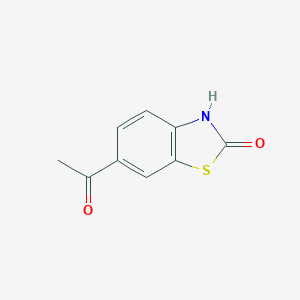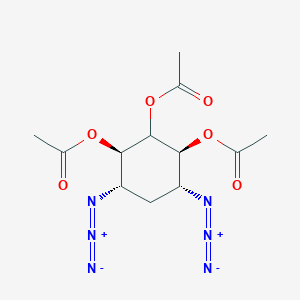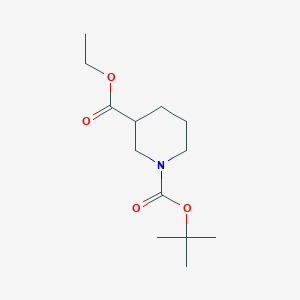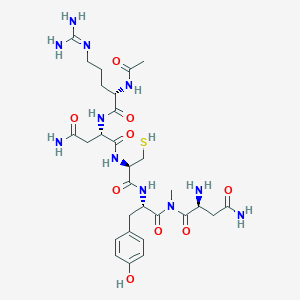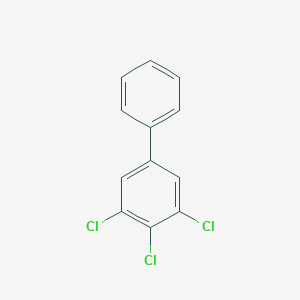
3,4,5-Triclorobifenilo
Descripción general
Descripción
3,4,5-Trichlorobiphenyl is a polychlorinated biphenyl, a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Aplicaciones Científicas De Investigación
3,4,5-Trichlorobiphenyl has been extensively studied for its environmental impact and potential health hazards. It is used in research to understand the behavior of polychlorinated biphenyls in the environment, including their persistence, bioaccumulation, and degradation pathways . Additionally, it is used in toxicological studies to assess its effects on human health and the ecosystem .
Mecanismo De Acción
Target of Action
3,4,5-Trichlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
3,4,5-Trichlorobiphenyl regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction with its targets leads to changes in the regulation of eukaryotic gene expression.
Biochemical Pathways
The compound affects the biochemical pathways related to the circadian clock. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This inhibition can lead to changes in the circadian rhythm of the organism.
Pharmacokinetics
As a member of the polychlorinated biphenyls (pcbs), it is known to be persistent in the environment due to its low reactivity and stability .
Result of Action
The molecular and cellular effects of 3,4,5-Trichlorobiphenyl’s action primarily involve changes in gene expression regulated by the Estrogen receptor and alterations in the circadian rhythm due to the inhibition of PER1 .
Análisis Bioquímico
Biochemical Properties
It is known that PCBs, including 3,4,5-Trichlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific PCB congener and the biological context .
Cellular Effects
Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,4,5-Trichlorobiphenyl on these processes are likely to be complex and context-dependent .
Molecular Mechanism
It is known that PCBs can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that PCBs can have long-term effects on cellular function, and that these effects can change over time . This includes potential effects on the stability and degradation of 3,4,5-Trichlorobiphenyl .
Dosage Effects in Animal Models
It is known that the effects of PCBs can vary with dosage, and that high doses can have toxic or adverse effects .
Metabolic Pathways
It is known that PCBs can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that PCBs can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that PCBs can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl under controlled conditions. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .
Industrial Production Methods
Industrial production of 3,4,5-Trichlorobiphenyl involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trichlorobiphenyl undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include sodium hydroxide and thiol compounds.
Major Products Formed
Oxidation: Chlorobenzoic acids, hydroxy-polychlorobiphenyls.
Reduction: Biphenyl, dichlorobiphenyl.
Substitution: Hydroxy-polychlorobiphenyls, thiol-polychlorobiphenyls.
Comparación Con Compuestos Similares
3,4,5-Trichlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,4,5-Trichlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.
3,4’,5-Trichlorobiphenyl: Another isomer with chlorine atoms in different positions.
2,3,4,5-Tetrachlorobiphenyl: Contains an additional chlorine atom compared to 3,4,5-Trichlorobiphenyl.
The uniqueness of 3,4,5-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Propiedades
IUPAC Name |
1,2,3-trichloro-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZSQRJGZHMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074176 | |
| Record name | 3,4,5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-66-1 | |
| Record name | 3,4,5-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?
A2: Studies using the fungus Aspergillus niger show that 3,4,5-Trichlorobiphenyl undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []
Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?
A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, 3,4,5-Trichlorobiphenyl shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


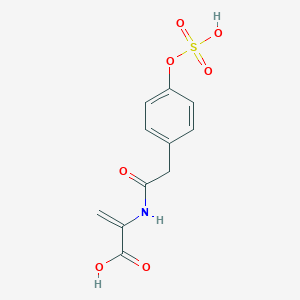
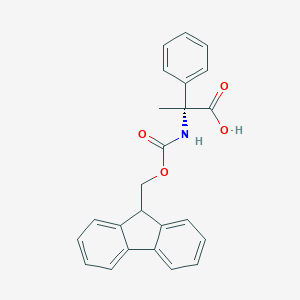

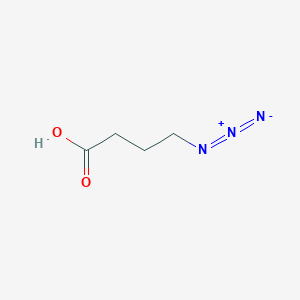
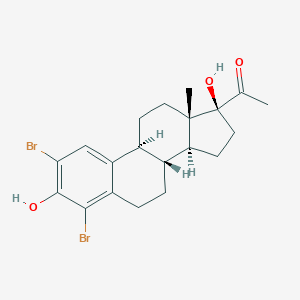
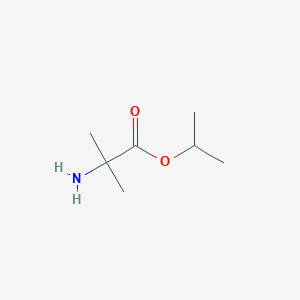
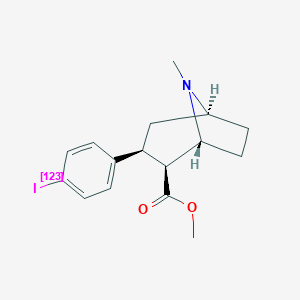

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
